molecular formula C19H14N2O5S B14872209 ethyl 4-cyano-3-methyl-5-(2-oxo-2H-chromene-3-carboxamido)thiophene-2-carboxylate

ethyl 4-cyano-3-methyl-5-(2-oxo-2H-chromene-3-carboxamido)thiophene-2-carboxylate

Cat. No.: B14872209
M. Wt: 382.4 g/mol
InChI Key: XEHFOTLTKXNGQB-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-3-methyl-5-(2-oxo-2H-chromene-3-carboxamido)thiophene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring fused with a chromene moiety, which is further functionalized with cyano, methyl, and carboxamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyano-3-methyl-5-(2-oxo-2H-chromene-3-carboxamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene moiety, which is then coupled with a thiophene derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-3-methyl-5-(2-oxo-2H-chromene-3-carboxamido)thiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Ethyl 4-cyano-3-methyl-5-(2-oxo-2H-chromene-3-carboxamido)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-cyano-3-methyl-5-(2-oxo-2H-chromene-3-carboxamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and the resulting chemical properties.

Properties

Molecular Formula

C19H14N2O5S

Molecular Weight

382.4 g/mol

IUPAC Name

ethyl 4-cyano-3-methyl-5-[(2-oxochromene-3-carbonyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C19H14N2O5S/c1-3-25-19(24)15-10(2)13(9-20)17(27-15)21-16(22)12-8-11-6-4-5-7-14(11)26-18(12)23/h4-8H,3H2,1-2H3,(H,21,22)

InChI Key

XEHFOTLTKXNGQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C#N)C

Origin of Product

United States

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